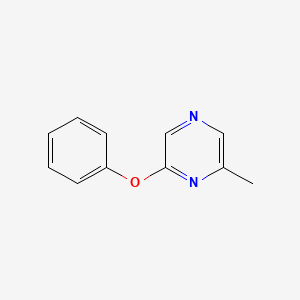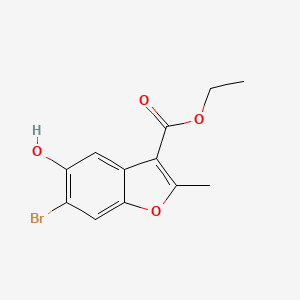![molecular formula C14H22N6OS B6500085 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 953968-52-0](/img/structure/B6500085.png)
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is an organic compound that belongs to the class of pyrazolopyrimidines. This compound is noteworthy for its diverse range of applications in scientific research, particularly due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide typically involves the reaction of a pyrazolopyrimidine intermediate with specific side chains and functional groups. The process may include the following steps:
Formation of the pyrazolopyrimidine core: : This is achieved through cyclization reactions involving hydrazines and diketones.
Introduction of substituents: : Various substituents such as methylsulfanyl and propylamino groups are introduced through reactions like alkylation and amination.
Final assembly: : The compound is completed by coupling the intermediate with the appropriate amide group.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions may yield sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives of the pyrazolopyrimidine core.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrazolopyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Halogenation followed by nucleophilic substitution using alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives (sulfoxides and sulfones), reduced derivatives, and substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry
Catalysis: : It acts as a catalyst or catalyst precursor in various organic reactions.
Material Science: : Employed in the synthesis of novel materials with specific electronic or photophysical properties.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Molecular Probes: : Used as a molecular probe in biochemical studies.
Medicine
Pharmaceuticals: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Polymers: : Utilized in the synthesis of specialized polymers with unique characteristics.
Mechanism of Action
Molecular Targets and Pathways: N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide exerts its effects through various mechanisms, depending on the context of its application. In enzyme inhibition, it binds to the active site of specific enzymes, blocking substrate access and thereby inhibiting the enzyme's activity. In pharmaceuticals, it may interact with cellular receptors or pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[6-(methylsulfanyl)-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
N-{2-[6-(methylsulfanyl)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
Uniqueness: The primary uniqueness of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide lies in its propylamino substituent, which can influence its reactivity, binding properties, and overall effectiveness in its applications.
Pretty intriguing compound, huh? Science always seems to have some wild surprises up its sleeve!
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6OS/c1-4-6-16-12-10-9-17-20(8-7-15-11(21)5-2)13(10)19-14(18-12)22-3/h9H,4-8H2,1-3H3,(H,15,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCXDWPIFUZMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6500038.png)
![methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500040.png)
![tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B6500045.png)
![ethyl 4-{2-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500053.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylbutyl)acetamide](/img/structure/B6500060.png)
![N-(3-fluorophenyl)-2-(2-{[(4-methylphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6500072.png)

![8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6500076.png)
![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500077.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B6500091.png)
